molecular formula C24H26N2O6 B6528169 Benzamide, 4-[(7-methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[3-(4-morpholinyl)propyl]- CAS No. 946385-07-5

Benzamide, 4-[(7-methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[3-(4-morpholinyl)propyl]-

Cat. No.: B6528169
CAS No.: 946385-07-5
M. Wt: 438.5 g/mol
InChI Key: LSECNVNSTCFVII-UHFFFAOYSA-N
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Description

Benzamide, 4-[(7-methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[3-(4-morpholinyl)propyl]- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzopyran ring, a morpholine ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-[(7-methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[3-(4-morpholinyl)propyl]- typically involves multiple steps. One common method includes the reaction of 7-methoxy-4-oxo-4H-1-benzopyran-3-yl chloride with N-[3-(4-morpholinyl)propyl]amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-[(7-methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[3-(4-morpholinyl)propyl]- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzopyran ring can be reduced to form an alcohol.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Benzamide, 4-[(7-methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[3-(4-morpholinyl)propyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 4-[(7-methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[3-(4-morpholinyl)propyl]- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Compounds with a similar benzopyran ring structure.

    Morpholine derivatives: Compounds containing the morpholine ring.

    Benzamides: Compounds with a similar benzamide structure.

Uniqueness

Benzamide, 4-[(7-methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[3-(4-morpholinyl)propyl]- is unique due to its combination of structural features, which confer specific biological activities not observed in other similar compounds

Properties

IUPAC Name

4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(3-morpholin-4-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-29-19-7-8-20-21(15-19)31-16-22(23(20)27)32-18-5-3-17(4-6-18)24(28)25-9-2-10-26-11-13-30-14-12-26/h3-8,15-16H,2,9-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSECNVNSTCFVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901131035
Record name 4-[(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[3-(4-morpholinyl)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946385-07-5
Record name 4-[(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[3-(4-morpholinyl)propyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946385-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[3-(4-morpholinyl)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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